molecular formula C7H6N2O2 B574717 methyl 2-cyano-1H-pyrrole-1-carboxylate CAS No. 185993-85-5

methyl 2-cyano-1H-pyrrole-1-carboxylate

Cat. No.: B574717
CAS No.: 185993-85-5
M. Wt: 150.137
InChI Key: PPOQTQULPYHOBF-UHFFFAOYSA-N
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Description

Methyl 2-cyano-1H-pyrrole-1-carboxylate is a heterocyclic compound featuring a pyrrole ring substituted with a cyano group at the 2-position and a methyl carboxylate ester at the 1-position. Pyrrole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and bioactivity. The cyano group enhances electrophilicity, while the ester moiety modulates solubility and metabolic stability.

Properties

CAS No.

185993-85-5

Molecular Formula

C7H6N2O2

Molecular Weight

150.137

IUPAC Name

methyl 2-cyanopyrrole-1-carboxylate

InChI

InChI=1S/C7H6N2O2/c1-11-7(10)9-4-2-3-6(9)5-8/h2-4H,1H3

InChI Key

PPOQTQULPYHOBF-UHFFFAOYSA-N

SMILES

COC(=O)N1C=CC=C1C#N

Synonyms

1H-Pyrrole-1-carboxylicacid,2-cyano-,methylester(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include pyrrole esters with variations in substituent positions, functional groups, and ring systems. Below is a comparative analysis based on synthesis routes, substituent effects, and physicochemical properties.

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituent Positions Key Functional Groups Molecular Weight (g/mol) Reference
Methyl 2-cyano-1H-pyrrole-1-carboxylate C₇H₆N₂O₂ 1 (COOCH₃), 2 (CN) Cyano, methyl ester ~150.13 N/A
Methyl 5-cyano-1H-pyrrole-2-carboxylate C₇H₆N₂O₂ 2 (COOCH₃), 5 (CN) Cyano, methyl ester ~150.13
Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate C₁₁H₁₂N₂O₃ 2 (COOCH₂CH₃), 5 (OCH₃) Methoxy, ethyl ester 220.23
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate C₁₂H₁₉NO₃ 2 (COOtBu), fused cyclohexane tert-Butyl ester, ketone 225.28
Key Observations:

Substituent Position Effects: Methyl 5-cyano-1H-pyrrole-2-carboxylate (position 5 cyano) differs from the target compound in electronic distribution. The 2-position cyano group in the target compound likely increases electrophilicity at the pyrrole ring’s α-position, influencing reactivity in nucleophilic substitutions or cycloadditions. Ethyl 5-methoxy-pyrrolopyridine carboxylate demonstrates how electron-donating groups (e.g., methoxy) at position 5 enhance stability, whereas electron-withdrawing cyano groups may reduce aromaticity.

Ester Group Impact :

  • Methyl/ethyl esters (e.g., compounds in ) offer lower steric hindrance and higher solubility in polar solvents compared to the bulky tert-butyl ester in .

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